Cas no 2228872-79-3 (4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine)

4-(2-Chloro-3,6-difluorophenyl)-2-methylbutan-2-amine is a fluorinated phenylalkylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro- and difluoro-substituted aromatic ring linked to a tertiary amine via a butyl chain, offering unique electronic and steric properties. The compound’s halogenated phenyl group enhances lipophilicity and metabolic stability, while the tertiary amine moiety may facilitate interactions with biological targets. This combination makes it a promising intermediate for the development of bioactive molecules, particularly in CNS-targeted therapies or crop protection agents. Its well-defined synthetic route allows for consistent purity and scalability, supporting rigorous research applications.
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine structure
2228872-79-3 structure
商品名:4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
CAS番号:2228872-79-3
MF:C11H14ClF2N
メガワット:233.68536901474
CID:6292765
PubChem ID:165965195

4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
    • 2228872-79-3
    • EN300-1993624
    • インチ: 1S/C11H14ClF2N/c1-11(2,15)6-5-7-8(13)3-4-9(14)10(7)12/h3-4H,5-6,15H2,1-2H3
    • InChIKey: LWWGQIVFXQJZFT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=C(C=1CCC(C)(C)N)F)F

計算された属性

  • せいみつぶんしりょう: 233.0782835g/mol
  • どういたいしつりょう: 233.0782835g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 26Ų

4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1993624-0.1g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
0.1g
$1005.0 2023-09-16
Enamine
EN300-1993624-5.0g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
5g
$3313.0 2023-05-23
Enamine
EN300-1993624-0.5g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
0.5g
$1097.0 2023-09-16
Enamine
EN300-1993624-5g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
5g
$3313.0 2023-09-16
Enamine
EN300-1993624-0.25g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
0.25g
$1051.0 2023-09-16
Enamine
EN300-1993624-1.0g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
1g
$1142.0 2023-05-23
Enamine
EN300-1993624-0.05g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
0.05g
$959.0 2023-09-16
Enamine
EN300-1993624-10.0g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
10g
$4914.0 2023-05-23
Enamine
EN300-1993624-1g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
1g
$1142.0 2023-09-16
Enamine
EN300-1993624-2.5g
4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine
2228872-79-3
2.5g
$2240.0 2023-09-16

4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine 関連文献

4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amineに関する追加情報

Comprehensive Overview of 4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine (CAS No. 2228872-79-3)

The compound 4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine (CAS No. 2228872-79-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a chloro-difluorophenyl moiety and a tertiary amine group, make it a promising candidate for various applications. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting neurological and metabolic disorders, which aligns with current trends in precision medicine and personalized therapeutics.

One of the key reasons for the growing interest in 4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine is its structural similarity to other bioactive amines. This similarity has led to investigations into its potential as a modulator of neurotransmitter systems, a topic highly searched in academic and industrial circles. Recent studies suggest that derivatives of this compound could influence serotonin and dopamine pathways, making it relevant to discussions on mental health and cognitive enhancement—a hot topic in both scientific and public forums.

From a synthetic chemistry perspective, the CAS No. 2228872-79-3 compound presents intriguing challenges and opportunities. Its difluorophenyl group is known to enhance metabolic stability and bioavailability, properties highly sought after in modern drug design. This aligns with frequent searches on "fluorine in drug development" and "improving drug half-life," reflecting the compound's relevance to cutting-edge research. Additionally, the presence of a chloro substituent offers versatility for further functionalization, a feature often explored in patent literature and R&D reports.

The agrochemical sector has also shown interest in 4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine, particularly in developing new crop protection agents. With increasing global focus on sustainable agriculture and reduced environmental impact, researchers are examining whether this compound's structural features could contribute to next-generation pesticides with improved selectivity and lower toxicity. This connects with trending searches about "green chemistry in agriculture" and "novel pest control methods," demonstrating the compound's multidisciplinary appeal.

Analytical characterization of CAS No. 2228872-79-3 reveals interesting physicochemical properties. The compound's logP value suggests moderate lipophilicity, making it potentially suitable for crossing biological barriers—a property frequently searched in relation to blood-brain barrier penetration. Its molecular weight and polar surface area fall within ranges often associated with good drug-likeness, as per Lipinski's rule of five, a concept commonly queried by medicinal chemistry students and professionals alike.

Recent patent analyses indicate that 4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine derivatives are being explored for their potential in addressing inflammation-related conditions. This connects with widespread public interest in anti-inflammatory solutions and natural alternatives to traditional medications. While the compound itself is synthetic, its potential applications in managing inflammatory pathways make it relevant to current health and wellness trends dominating search engine queries.

The safety profile of CAS No. 2228872-79-3 remains an active area of investigation, with particular attention to its metabolic fate in biological systems. This aligns with growing consumer and regulatory interest in compound safety, as evidenced by frequent searches for "drug metabolism studies" and "toxicology profiles." Early research suggests that the difluorophenyl component may offer advantages in terms of reduced reactive metabolite formation compared to non-fluorinated analogs.

From a commercial perspective, the availability of 4-(2-chloro-3,6-difluorophenyl)-2-methylbutan-2-amine remains limited to research quantities, reflecting its status as a relatively new chemical entity. This scarcity has led to numerous queries about "chemical sourcing for research" and "custom synthesis services," particularly from academic and pharmaceutical researchers looking to explore its potential further. The compound's current price point and synthesis difficulty make it primarily of interest to institutional buyers rather than individual researchers.

Looking forward, the scientific community anticipates more published data on CAS No. 2228872-79-3 and its derivatives. With increasing interest in fluorinated compounds and their unique properties, this particular molecule may serve as an important case study in rational drug design. Its development trajectory will likely be followed closely by those monitoring trends in "medicinal chemistry breakthroughs" and "next-generation therapeutics," search terms that have shown consistent growth in recent years across scientific databases and general search engines alike.

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